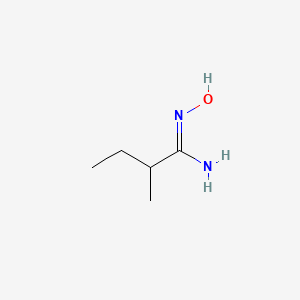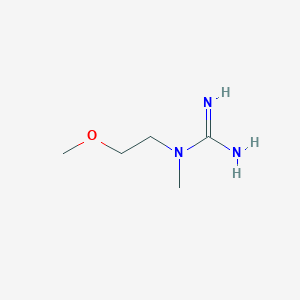
N-(2-methoxyethyl)-N-methylguanidine
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
N-(2-Methoxyethyl)-N-methylguanidine, also known as MEMG, is an organic molecule that is used in a variety of scientific applications. This molecule is used in a variety of laboratory experiments and research projects, including those in the fields of biochemistry, physiology, and pharmacology. It is also used in drug development and the production of pharmaceuticals. MEMG has been studied extensively and its properties and effects have been well-documented. In
Scientific Research Applications
N-(2-methoxyethyl)-N-methylguanidine is used in a variety of scientific research applications. It is used as a research tool to study the effects of various molecules on biological systems. It is also used as a building block for the synthesis of other molecules, such as pharmaceuticals. It is also used in drug development and the production of pharmaceuticals.
Mechanism of Action
N-(2-methoxyethyl)-N-methylguanidine is believed to act as a prodrug. It is metabolized by enzymes in the body to produce the active form of the molecule, which then binds to specific receptors in the body and causes a physiological response. The exact mechanism of action of N-(2-methoxyethyl)-N-methylguanidine is not yet fully understood.
Biochemical and Physiological Effects
N-(2-methoxyethyl)-N-methylguanidine has been shown to have a variety of biochemical and physiological effects. It has been shown to affect the activity of enzymes, hormones, and neurotransmitters. It has also been shown to affect the activity of ion channels, which can lead to changes in cell membrane potential. In addition, N-(2-methoxyethyl)-N-methylguanidine has been shown to affect the activity of proteins, including those involved in signal transduction pathways, and has been shown to have anti-inflammatory and anti-cancer effects.
Advantages and Limitations for Lab Experiments
N-(2-methoxyethyl)-N-methylguanidine has a number of advantages for use in laboratory experiments. It is a relatively inexpensive molecule, and it is easy to synthesize. It is also a relatively stable molecule, which makes it easier to store and transport. However, there are some limitations to using N-(2-methoxyethyl)-N-methylguanidine in laboratory experiments. It is not always easy to control the concentration of the molecule in the reaction, and the molecule can be metabolized by enzymes in the body, which can lead to unpredictable results.
Future Directions
There are a number of potential future directions for N-(2-methoxyethyl)-N-methylguanidine research. One potential direction is the development of new methods of synthesis and delivery. Another potential direction is the development of new uses for N-(2-methoxyethyl)-N-methylguanidine, such as in drug development and the production of pharmaceuticals. Additionally, further research into the biochemical and physiological effects of N-(2-methoxyethyl)-N-methylguanidine could lead to new therapeutic applications. Finally, further research into the mechanism of action of N-(2-methoxyethyl)-N-methylguanidine could lead to a better understanding of its effects and potential therapeutic uses.
Synthesis Methods
N-(2-methoxyethyl)-N-methylguanidine can be synthesized by a variety of methods. One method is by the reaction of ethyl chloroformate with N-methylguanidine in the presence of a base, such as triethylamine. This reaction produces N-(2-methoxyethyl)-N-methylguanidine and ethyl chloroformate as the byproduct. Another method is by the reaction of 2-methoxyethanol with N-methylguanidine in the presence of a base, such as triethylamine. This reaction produces N-(2-methoxyethyl)-N-methylguanidine and 2-methoxyethanol as the byproduct.
properties
IUPAC Name |
1-(2-methoxyethyl)-1-methylguanidine |
Source


|
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C5H13N3O/c1-8(5(6)7)3-4-9-2/h3-4H2,1-2H3,(H3,6,7) |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
ATFPWPQJUULRLD-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CN(CCOC)C(=N)N |
Source


|
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C5H13N3O |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
131.18 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
1-(2-Methoxyethyl)-1-methylguanidine | |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.






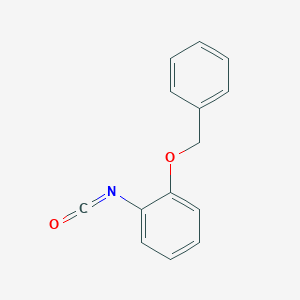
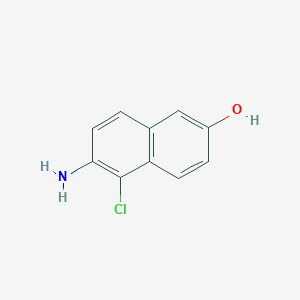
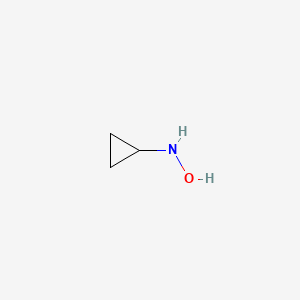
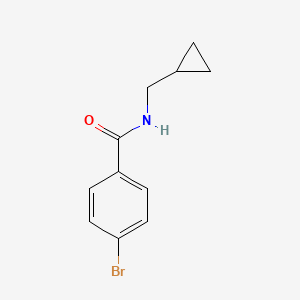
![Ethyl 4-[2-(4-pyridinyl)-4-thiazolyl]benzoate](/img/structure/B6611462.png)
